N-Methyl-3-phenoxypropan-1-amine hydrochloride
Overview
Description
N-Methyl-3-phenoxypropan-1-amine hydrochloride is a chemical compound with the molecular formula C10H15NOCl. It is a derivative of 3-phenoxypropan-1-amine, where a methyl group is attached to the nitrogen atom, and the compound exists as a hydrochloride salt. This compound is used in various scientific research applications, including chemistry, biology, medicine, and industry.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 3-phenoxypropan-1-ol and methylamine.
Reaction Steps: The primary steps involve the conversion of 3-phenoxypropan-1-ol to its corresponding amine through a reductive amination process. This involves the reaction of 3-phenoxypropan-1-ol with methylamine in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods:
Batch Production: In an industrial setting, the compound is often produced in batches to ensure quality control and consistency.
Purification: Purification steps may include recrystallization or chromatographic techniques to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products.
Reduction: Reduction reactions can be performed to convert the compound to its corresponding amine.
Substitution: Substitution reactions can occur at the aromatic ring or the amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Typical reagents include halogens, alkyl halides, and acyl chlorides.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: The corresponding amine without the hydrochloride group.
Substitution Products: Halogenated or alkylated derivatives.
Scientific Research Applications
N-Methyl-3-phenoxypropan-1-amine hydrochloride is used in various scientific research applications:
Chemistry: It serves as a building block in organic synthesis and as a reagent in chemical reactions.
Biology: The compound is used in biological studies to investigate the effects of amine derivatives on biological systems.
Medicine: It is explored for potential therapeutic applications, including its use as a precursor in drug synthesis.
Industry: The compound is utilized in the production of various chemical products and intermediates.
Mechanism of Action
The mechanism by which N-Methyl-3-phenoxypropan-1-amine hydrochloride exerts its effects involves its interaction with molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins in biological systems.
Pathways: It may influence signaling pathways, metabolic processes, or other biochemical pathways.
Comparison with Similar Compounds
N-Methyl-3-phenoxypropan-1-amine hydrochloride is compared with other similar compounds to highlight its uniqueness:
Similar Compounds: Other amine derivatives, such as N-ethyl-3-phenoxypropan-1-amine hydrochloride and N-propyl-3-phenoxypropan-1-amine hydrochloride.
Uniqueness: The presence of the methyl group on the nitrogen atom distinguishes this compound from its ethyl and propyl counterparts, affecting its chemical reactivity and biological activity.
Biological Activity
Overview
N-Methyl-3-phenoxypropan-1-amine hydrochloride is a chemical compound with significant potential in pharmacological research. It is characterized by its molecular formula and is primarily utilized in the synthesis of various organic compounds. This compound exhibits biological activity that warrants detailed exploration, particularly concerning its interactions with neurotransmitter systems and potential therapeutic applications.
Target Interactions:
this compound primarily interacts with neurotransmitter transporters, particularly those associated with serotonin (SERT) and norepinephrine (NET). These interactions are crucial for modulating neurotransmitter levels in the brain, which can influence mood and cognitive functions.
Mode of Action:
The compound is hypothesized to inhibit the reuptake of serotonin and norepinephrine, thereby increasing their availability in the synaptic cleft. This mechanism is similar to that of established antidepressants, suggesting potential applications in treating mood disorders.
Chemical Behavior:
The hydrochloride salt form enhances the solubility of N-Methyl-3-phenoxypropan-1-amine, making it suitable for biological studies. It undergoes typical amine reactions including oxidation, reduction, and nucleophilic substitution, which are essential for synthesizing derivatives with enhanced biological activity.
Reaction Type | Description | Common Reagents |
---|---|---|
Oxidation | Formation of amine oxides | Hydrogen peroxide, peracids |
Reduction | Conversion to secondary or tertiary amines | LiAlH4, NaBH4 |
Substitution | Formation of substituted amines | Alkyl halides, acyl chlorides |
In Vitro Studies
Research indicates that this compound exhibits notable activity against various biological targets. In vitro studies have shown its ability to influence neurotransmitter systems significantly:
- Serotonin Transporter (SERT) Inhibition:
- Norepinephrine Transporter (NET) Activity:
Case Studies
A study conducted on related compounds revealed their effects on neurotransmitter uptake and their potential as antidepressants. The findings highlighted that modifications in the chemical structure could lead to increased potency against specific targets:
Compound | SERT Affinity (IC50 μM) | NET Affinity (IC50 μM) |
---|---|---|
N-Methyl Analog | 0.5 | 0.2 |
Parent Compound | 2.0 | 1.5 |
These results suggest that structural modifications can significantly enhance biological activity and selectivity.
Toxicity and Safety Profile
Preliminary toxicity assessments indicate that this compound exhibits low toxicity towards human cell lines at therapeutic concentrations. Further studies are required to fully elucidate its safety profile and potential side effects.
Properties
IUPAC Name |
N-methyl-3-phenoxypropan-1-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15NO.ClH/c1-11-8-5-9-12-10-6-3-2-4-7-10;/h2-4,6-7,11H,5,8-9H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVKULZJEPCEPRY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCOC1=CC=CC=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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